molecular formula C13H18N2O3 B13156311 2-[4-(Aminomethyl)phenoxy]-1-(morpholin-4-yl)ethan-1-one

2-[4-(Aminomethyl)phenoxy]-1-(morpholin-4-yl)ethan-1-one

Cat. No.: B13156311
M. Wt: 250.29 g/mol
InChI Key: GIRJOUXAJUCYFS-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2-[4-(Aminomethyl)phenoxy]-1-(morpholin-4-yl)ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated compounds in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-(Aminomethyl)phenoxy]-1-(morpholin-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Biological Activity

2-[4-(Aminomethyl)phenoxy]-1-(morpholin-4-yl)ethan-1-one, also known as a morpholine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include a morpholine ring and an aminomethyl group attached to a phenoxy moiety. The following sections detail its biological activity, relevant studies, and potential therapeutic applications.

  • Molecular Formula : C13H18N2O3
  • Molecular Weight : 250.29 g/mol
  • CAS Number : Not specified in the search results

Preliminary studies suggest that this compound may interact with various biological targets, influencing pathways involved in cell signaling and metabolic processes. The presence of the morpholine ring enhances the compound's solubility and bioavailability, making it suitable for biological studies and pharmaceutical formulations.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, including:

  • Antiviral Properties : Similar compounds have shown effectiveness against viruses such as Ebola and Marburg. For example, derivatives of 4-(aminomethyl)benzamides have been reported to inhibit viral entry mechanisms effectively . The structural similarities suggest that this compound may also possess antiviral properties worth exploring.
  • Neuroprotective Effects : Compounds with similar structural features have been investigated for neuroprotective effects, particularly in the context of Alzheimer’s disease. They have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in Alzheimer's therapy .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, a comparative analysis with structurally related compounds is useful:

Compound NameStructural FeaturesUnique Properties
2-Amino-1-(4-morpholinyl)ethanoneMorpholine ringExhibits neuroprotective effects
N-[2-[4-(dimethylamino)ethyl]-phenyl]acetamideDimethylamino groupKnown for analgesic properties
4-[4-(trifluoromethyl)phenyl]piperidinePiperidine ringPotent antagonist in certain receptor types

This table highlights how variations in structure can lead to different biological activities, emphasizing the potential of this compound in drug development contexts.

Future Directions

Further research is needed to elucidate the full pharmacological profile of this compound. Key areas for future studies include:

  • In vitro and In vivo Testing : Comprehensive testing on various cell lines and animal models to assess efficacy and safety.
  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities.
  • Structure-Activity Relationship (SAR) : Exploring how modifications to its chemical structure can enhance or alter its biological effects.

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

2-[4-(aminomethyl)phenoxy]-1-morpholin-4-ylethanone

InChI

InChI=1S/C13H18N2O3/c14-9-11-1-3-12(4-2-11)18-10-13(16)15-5-7-17-8-6-15/h1-4H,5-10,14H2

InChI Key

GIRJOUXAJUCYFS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)COC2=CC=C(C=C2)CN

Origin of Product

United States

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